1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

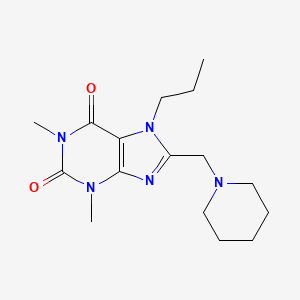

This compound (CID 853502) is a xanthine derivative with a molecular formula of C₁₆H₂₅N₅O₂ and a molecular weight of 319.40 g/mol. Its structure features:

- A 1,3-dimethylpurine-2,6-dione core, common to xanthine-based pharmaceuticals.

- An 8-(piperidin-1-ylmethyl) group, introducing a basic nitrogen moiety that may improve solubility and modulate receptor affinity .

The piperidinylmethyl substituent at position 8 distinguishes it from classical xanthines (e.g., theophylline) and aligns it with modern drug design strategies targeting serotonin (5-HT) and dopamine (D₂) receptors. Its synthetic route likely involves alkylation or nucleophilic substitution of a purine precursor, as seen in analogous compounds (e.g., linagliptin intermediates) .

Properties

IUPAC Name |

1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-4-8-21-12(11-20-9-6-5-7-10-20)17-14-13(21)15(22)19(3)16(23)18(14)2/h4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGWCILBJAEVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-8-(piperidin-1-ylmethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a variety of effects on biological systems, particularly in relation to its interactions with specific receptors and enzymes.

Chemical Structure and Properties

- Molecular Formula : C15H22N4O2

- Molecular Weight : 278.36 g/mol

- CAS Number : Not specified in the literature but can be derived from its molecular structure.

The compound features a purine backbone with two methyl groups at the 1 and 3 positions, a propyl group at the 7 position, and a piperidine group at the 8 position. This unique structure is crucial for its biological activity.

This compound has been studied for its role as a potential inhibitor of various kinases and receptors. The following mechanisms have been identified:

- Kinase Inhibition : The compound has shown promise as a selective inhibitor of certain kinases involved in cancer progression. It appears to interfere with ATP binding sites, thereby inhibiting kinase activity which is critical for tumor growth .

- Receptor Modulation : Preliminary studies suggest that it may act on G-protein coupled receptors (GPCRs), leading to alterations in cellular signaling pathways associated with pain and inflammation .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity : In vitro studies have demonstrated that this purine derivative can induce apoptosis in cancer cell lines by activating caspase pathways .

- Analgesic Properties : Research indicates that it may possess analgesic effects through modulation of opioid receptors, particularly the kappa-opioid receptor .

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of various purine derivatives including our compound. It was found to exhibit IC50 values in the low micromolar range against specific cancer cell lines (e.g., A549 lung cancer cells) .

Case Study 2: Opioid Receptor Interaction

In a separate investigation focusing on opioid receptors, the compound was evaluated for its binding affinity and functional activity. Results indicated a significant preference for kappa-opioid receptors over mu and delta receptors, suggesting potential applications in pain management without the side effects associated with traditional opioids .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among related purine-2,6-diones are summarized below:

Structure-Activity Relationship (SAR) Insights

Substitutions like dioxothietan () introduce polar moieties, altering solubility and target specificity.

Position 8 Substituents :

- Piperidin-1-ylmethyl (target compound): The cyclic amine provides moderate basicity (predicted pKa ~7.5) and may facilitate interactions with serotonin/dopamine receptors via hydrogen bonding or π-cation interactions .

- Arylpiperazines (): Exhibit high 5-HT6/D2 affinity due to optimal spacer length (three methylenes) and halogenated aryl groups enhancing lipophilic binding .

- Methylsulfonyl (): Electron-withdrawing groups reduce basicity, favoring kinase inhibition over receptor modulation .

Pharmacokinetic Properties: The target compound’s logP (predicted ~2.5) balances solubility and absorption, whereas methylsulfonyl derivatives (logP ~1.8) may suffer from reduced bioavailability . Piperidine-containing analogs generally show improved metabolic stability over primary amines (e.g., cyclohexylamino derivatives) due to reduced oxidative deamination .

Therapeutic Potential

- However, the shorter methylene spacer (vs. three-methylene spacers in ) may reduce receptor engagement efficiency .

- CNS Applications : Unlike caffeine derivatives (), the piperidinylmethyl group may mitigate stimulant effects while retaining analgesic or antidepressant properties .

Preparation Methods

N-Alkylation at the 7-Position

Introduction of the propyl group at the 7-position typically employs alkyl bromides or iodides. In a patented method, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is reacted with (3R)-piperidin-3-amine dihydrochloride in the presence of potassium carbonate and potassium iodide. The reaction proceeds in polar aprotic solvents like N-butyl acetate at 85–125°C for 4–8 hours, achieving yields of 78–85% after purification.

Reaction Conditions :

| Parameter | Specification |

|---|---|

| Solvent | N-butyl acetate |

| Base | Potassium carbonate |

| Catalyst | Potassium iodide |

| Temperature | 85–125°C |

| Time | 4–8 hours |

Purification and Crystallization

Post-synthetic purification is critical for achieving high purity. Methods include:

Acid-Base Extraction

Recrystallization

Denatured alcohol (DNS) with 0.5–50% ethyl acetate or toluene is used for recrystallization. For example, dissolving the crude product in methanol-DNS mixtures at reflux, followed by cooling to 5–15°C, yields crystals with 99–99.5% HPLC purity.

Recrystallization Parameters :

| Solvent System | Temperature Range | Purity Post-Crystallization |

|---|---|---|

| Methanol-DNS (1:1) | 35–75°C → 5–15°C | 99.5% |

| Toluene-water | 25–55°C | 99.2% |

Comparative Analysis of Synthetic Routes

Patent-Based Synthesis (WO2015107533A1)

This route emphasizes scalability and reproducibility, employing inexpensive catalysts (KI) and solvents (N-butyl acetate). However, the use of denatured alcohol raises safety concerns for industrial applications.

Journal-Reported Methods (MDPI, 2020)

The MDPI protocol focuses on derivatizing the purine core with thiol groups, which could be adapted for piperidine introduction. However, this method requires stringent anhydrous conditions and offers lower yields (47–60%) compared to patent routes.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR (600 MHz, DMSO-d₆) : δ 3.11 (s, 3H, N-CH₃), 1.08 (t, J = 7.0 Hz, 3H, CH₂CH₂CH₃).

- ¹³C-NMR : Confirms methyl and propyl substituents at 3- and 7-positions.

Challenges and Optimization Opportunities

- Regioselectivity : Competing alkylation at N-9 can occur; using bulky bases (e.g., DBU) may improve selectivity.

- Solvent Recovery : N-butyl acetate and DMF are costly; switching to 2-MeTHF or cyclopentyl methyl ether could enhance sustainability.

Q & A

Basic: What synthetic strategies optimize the yield of 1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propylpurine-2,6-dione?

Answer:

The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. Key steps include:

- Intermediate preparation : Start with 8-chloro-1,3-dimethyl-7-propylpurine-2,6-dione, reacting with piperidine derivatives under anhydrous conditions (e.g., DMF as solvent, sodium methanethiolate as a base at 105°C for 8 hours) .

- Purification : Use silica gel chromatography (e.g., PE:EA = 2:1) or preparative TLC to isolate the product. Yields can be improved by optimizing reaction time, temperature, and stoichiometry of nucleophiles .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Contradictory activity data may arise from substituent-specific interactions or assay conditions. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., piperidinylmethyl vs. methylsulfonyl groups) and compare binding affinities to targets like kinases or GPCRs .

- Assay standardization : Validate biological activity across multiple models (e.g., enzymatic vs. cell-based assays) and control for variables like solvent polarity and pH .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Answer:

- 1H/13C NMR : Analyze proton environments (e.g., δ 4.68 ppm for propyl-CH2, δ 3.57 ppm for N-methyl groups) and carbon backbone signals .

- HRMS : Validate molecular weight (e.g., [M+H]+ calcd. 301.0965, observed 301.0965) .

- IR spectroscopy : Confirm functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) .

Advanced: What computational tools predict the compound’s molecular targets and binding modes?

Answer:

- In silico docking : Use tools like AutoDock Vina to model interactions with targets (e.g., Mixed Lineage Kinase Domain-Like protein) .

- Pharmacophore mapping : Platforms like Chemicalize.org (ChemAxon) assess drug-likeness and identify key binding motifs (e.g., piperidinylmethyl as a hydrogen bond donor) .

- MD simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column chromatography : Use gradients of petroleum ether (PE) and ethyl acetate (EA) (e.g., 4:1 to 2:1) to separate by polarity .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) for high-purity crystals .

Advanced: How can mechanistic studies elucidate its enzyme inhibition kinetics?

Answer:

- Kinetic assays : Measure IC50 values under varying substrate concentrations using fluorogenic or colorimetric substrates .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., proteases) to identify binding pockets .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

Basic: What substituent modifications enhance solubility without compromising activity?

Answer:

- Polar groups : Introduce hydroxyl or methoxy moieties to the piperidine ring to improve aqueous solubility .

- Alkyl chain tuning : Shorten the 7-propyl group to reduce hydrophobicity while retaining affinity .

Advanced: How does the piperidinylmethyl group influence pharmacokinetics?

Answer:

- Metabolic stability : The piperidine moiety may resist cytochrome P450 oxidation, prolonging half-life. Validate via liver microsome assays .

- Blood-brain barrier (BBB) penetration : Use logP calculations (e.g., ClogP = 2.1) and PAMPA-BBB models to predict CNS bioavailability .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

- HPLC-UV/Vis : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) and detect at λ = 254 nm .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 301 → 154) for sensitive quantification in plasma .

Advanced: What strategies validate its selectivity across related molecular targets?

Answer:

- Panel screening : Test against off-target kinases (e.g., EGFR, VEGFR) using radiometric or fluorescence-based assays .

- CRISPR knockouts : Validate target specificity in cell lines lacking the putative receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.